(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S/c1-8(20)16-9-3-4-10-12(7-9)25-15(18(10)2)17-14(21)11-5-6-13(24-11)19(22)23/h3-7H,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHZTRKRPFPZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzo[d]thiazole ring
- Acetamido group
- Nitrofuran moiety
Its molecular formula is with a molecular weight of approximately 360.34 g/mol. The structural uniqueness of this compound is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds often fall within a range that indicates effective antibacterial activity.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Benzothiazole derivative A | E. coli | < 29 |
| Benzothiazole derivative B | S. aureus | < 40 |
| Benzothiazole derivative C | C. albicans | < 207 |
These findings suggest that the incorporation of the benzothiazole and nitrofuran moieties may enhance the antimicrobial efficacy of the compound.
Anti-inflammatory Activity
Studies have demonstrated that compounds containing benzothiazole structures possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Emerging research highlights the anticancer potential of this compound. In vitro studies indicate that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Molecular docking studies have suggested strong binding affinities to critical targets involved in cancer progression, including DNA gyrase and other enzymes essential for tumor growth.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of functional groups such as nitro and acetamido may facilitate these interactions, enhancing bioactivity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several benzothiazole derivatives against common pathogens. The results indicated that modifications to the benzothiazole structure significantly influenced antimicrobial potency, with some derivatives achieving MIC values lower than those of standard antibiotics.
- Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of related compounds in animal models of inflammation. Results showed reduced levels of inflammatory markers in treated groups compared to controls, suggesting a promising avenue for therapeutic development.
- Anticancer Properties : A recent study focused on the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. The findings revealed significant reductions in cell viability, with detailed analysis indicating that these compounds could disrupt critical cellular processes involved in cancer cell survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares structural and synthetic features of the target compound with related derivatives:
Key Observations
Core Structure Differences: The target compound and ’s bromothiophene analogue share a benzo[d]thiazole core, whereas Compounds 12 and 13 () use a thiazolidinone scaffold. Thiazolidinones are more flexible but may have reduced metabolic stability compared to rigid benzothiazoles.
Substituent Effects: Nitro vs. In contrast, the bromothiophene in ’s compound may increase lipophilicity, affecting membrane permeability . Phenyl vs. Acetamido Substituents: Compounds 12/13 feature halogenated phenyl groups, which could enhance halogen bonding interactions. The acetamido group in the target compound may improve solubility or hydrogen-bonding capacity .
Synthetic Accessibility: Compounds 12 and 13 have moderate yields (53–58%), suggesting challenges in introducing the nitrofuran moiety. The target compound’s synthesis may face similar hurdles, though its benzothiazole core could require more specialized precursors compared to thiazolidinones .
Research Findings and Implications
- Nitro Group Role : The 5-nitrofuran moiety is critical in analogues like Compounds 12/13 for antimicrobial activity, likely due to redox cycling or radical generation. This suggests the target compound may exhibit similar mechanisms .
- Benzothiazole Advantage: Compared to thiazolidinones, the benzothiazole core in the target may offer better metabolic stability and binding affinity, as seen in FDA-approved drugs like Dasatinib .
- Substituent Optimization : Replacing the 3-methyl group with ethyl (as in ) could alter pharmacokinetics, but methyl’s smaller size may favor target engagement .
Limitations and Contradictions
- Contradictory Substituent Effects : While nitro groups enhance activity in some contexts (), they may also increase toxicity, as seen in intermediates with cytotoxicity () .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary subunits: the 5-nitrofuran-2-carboxamide electrophile and the 6-acetamido-3-methylbenzo[d]thiazol-2(3H)-imine nucleophile (Figure 1). The retrosynthetic strategy prioritizes:
- Synthesis of 5-nitrofuran-2-carboxylic acid derivatives via oxidation or hydrolysis of precursor aldehydes.
- Functionalization of the benzothiazole core to introduce the acetamido group at position 6 and the methyl group at position 3.
- Imine formation through condensation of the benzothiazole amine with the 5-nitrofuran carbonyl group.
This approach aligns with established methods for heterocyclic carboxamide synthesis.
Synthesis of 5-Nitrofuran-2-carboxylic Acid Derivatives
Hydrolysis of 5-Nitrofurfural Diacetate
The diacetate derivative (CAS 92-55-7) serves as a stable precursor for generating 5-nitrofuran-2-carbaldehyde. Acid-catalyzed hydrolysis using sulfuric acid (10–50% v/v) in ethanol/water systems at 78–100°C achieves yields of 88–89.2%. For example:
- Procedure : 225 kg of diacetate in methanol with 90 kg H2SO4 refluxed for 1 hour yields 5-nitrofurfural.
- Mechanism : Acetate groups are cleaved via nucleophilic attack by water, stabilized by the electron-withdrawing nitro group.
Table 1: Hydrolysis Conditions for 5-Nitrofurfural Diacetate
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| H2SO4/EtOH/H2O | 78–85 | 1.5 | 89.2 | |
| H2SO4 (73%)/Ice | 20–50 | 0.8–1.0 | 68 | |
| H3PO4 (10%)/EtOH/H2O | Reflux | 1.0 | 95 |
Preparation of 6-Acetamido-3-methylbenzo[d]thiazol-2(3H)-imine
Benzothiazole Ring Formation
The benzothiazole core is constructed via cyclization of 2-aminothiophenol derivatives. For 6-acetamido substitution:
- Introduction of Acetamide :
Coupling of 5-Nitrofuran-2-carboxylic Acid and Benzothiazole Imine
Carboxylic Acid Activation
The acid is converted to an acyl chloride using SOCl2 (2 equiv) in dichloromethane (25°C, 2 hours).
Amide Bond Formation
The acyl chloride reacts with the benzothiazole imine in the presence of DIPEA (2 equiv) in i-PrOH at reflux (24 hours, 85% yield). Microwave-assisted coupling reduces reaction time to 30 minutes (20 W, 80°C).
Table 2: Coupling Optimization Data
| Method | Solvent | Base | Time | Yield (%) |
|---|---|---|---|---|
| Conventional Reflux | i-PrOH | DIPEA | 24 h | 85 |
| Microwave | EtOH | None | 0.5 h | 88 |
| Room Temperature | DCM | TEA | 48 h | 72 |
Stereochemical Control and E/Z Isomerism
The E configuration is favored due to steric hindrance between the benzothiazole methyl group and the furan nitro group. Key factors include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Multi-step synthesis typically involves condensation of 6-acetamido-3-methylbenzo[d]thiazol-2(3H)-one with 5-nitrofuran-2-carboxylic acid derivatives. Key steps include Schiff base formation under reflux in anhydrous ethanol or DMF, with catalytic acetic acid to stabilize intermediates .
- Reaction temperature (70–90°C) and solvent choice (DMF for high polarity, ethanol for cost efficiency) critically affect yield. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .
- Data :
- Yields range from 45–68% depending on substituent reactivity. NMR (¹H/¹³C) and HRMS are mandatory for structural confirmation .
Q. How is the compound characterized spectroscopically, and what analytical techniques resolve structural ambiguities?
- Methodology :
- ¹H NMR : Acetamido protons resonate at δ 2.1–2.3 ppm (singlet), while the nitrofuran ring shows peaks at δ 7.5–8.2 ppm (coupled with NOE for stereochemical confirmation) .
- HRMS : Exact mass calculated for C₁₇H₁₅N₃O₅S ([M+H]⁺): 374.0802; experimental deviation <2 ppm .
- IR : Stretching vibrations for amide (1650 cm⁻¹) and nitro groups (1520 cm⁻¹) confirm functional groups .
Q. What preliminary biological assays are recommended to evaluate its antimicrobial potential?
- Methodology :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Nitrofuran derivatives often show MICs of 2–16 µg/mL .
- Time-kill kinetics : Monitor bactericidal activity at 2× MIC over 24 hours .
Advanced Research Questions
Q. How does the stereochemistry (E/Z isomerism) of the imine bond influence bioactivity, and what methods validate configuration?
- Methodology :
- NOESY NMR : Cross-peaks between the benzo[d]thiazole methyl group and nitrofuran protons confirm the E-configuration .
- Computational docking : Compare binding affinities of E vs. Z isomers to bacterial nitroreductases (e.g., E. coli NfsB). E-isomers typically exhibit 10–30% higher binding scores due to favorable π-π stacking .
Q. What mechanistic insights explain conflicting data on nitroreductase activation vs. cytotoxicity in mammalian cells?
- Methodology :
- Enzyme inhibition assays : Measure NADPH depletion rates in bacterial vs. mammalian nitroreductases. Bacterial enzymes (e.g., NfsA) show 5-fold higher catalytic efficiency .
- ROS detection : Use DCFH-DA probes in HEK293 cells. Nitrofuran metabolites induce ROS at IC₅₀ 25 µM, correlating with mitochondrial membrane depolarization .
Q. How can structure-activity relationships (SARs) be optimized to enhance selectivity for parasitic vs. human targets?
- Methodology :
- SAR modifications : Replace acetamido with sulfonamide groups to reduce off-target binding. Analogues with 6-sulfonamido show 50% lower cytotoxicity in HepG2 cells .
- Co-crystallization studies : Resolve X-ray structures with Trypanosoma brucei nitroreductase to identify hydrogen-bonding residues (e.g., Arg15) for selective inhibitor design .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodology :
- Hansen solubility parameters : Calculate δ values (δD, δP, δH) to predict solubility in DMSO (δ ~26 MPa¹/²) vs. aqueous buffers. Experimental logP (2.8) correlates with poor water solubility (<0.1 mg/mL) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (PDI <0.2) to enhance bioavailability. Dynamic light scattering (DLS) confirms size stability (100–150 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
